molecular formula C20H12Cl3N3 B101483 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]- CAS No. 17601-86-4

1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-

Cat. No. B101483
CAS RN: 17601-86-4
M. Wt: 400.7 g/mol
InChI Key: HHLFUASWQJDOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Indole-3-phenylazo-2-trichloromethylbenzene' and is synthesized through a multi-step process involving the reaction of various chemical reagents.

Mechanism Of Action

The mechanism of action of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] is not well understood. However, studies have suggested that this compound may act as a ligand and form complexes with various metal ions. These metal complexes may then interact with biological molecules and modulate their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] are not well studied. However, studies have suggested that this compound may have potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in various cancer cell lines. Additionally, this compound has been shown to exhibit anti-inflammatory activity in various animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] in lab experiments include its ease of synthesis and its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]. These include the synthesis of new metal complexes using this compound as a ligand, the study of its potential applications in the field of catalysis and material science, and the study of its potential applications in medicinal chemistry. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] involves a multi-step process that requires the reaction of various chemical reagents. The first step involves the reaction of 2-nitroaniline with acetic anhydride to produce 2-acetamido-3-nitroaniline. This compound is then reacted with potassium hydroxide to produce 2-amino-3-nitroaniline. The next step involves the reaction of 2-amino-3-nitroaniline with 2,4,5-trichlorobenzoyl chloride to produce 2-amino-3-nitro-N-(2,4,5-trichlorobenzoyl)aniline. This compound is then reduced using sodium dithionite to produce 2-amino-3-(2,4,5-trichlorophenyl)aniline. The final step involves the reaction of 2-amino-3-(2,4,5-trichlorophenyl)aniline with phenyldiazonium chloride to produce 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo].

Scientific Research Applications

1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] has potential applications in various fields of scientific research. This compound has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. It has also been used as a fluorescent probe for the detection of various metal ions. Additionally, this compound has been used as a building block for the synthesis of various organic molecules with potential applications in medicinal chemistry.

properties

CAS RN

17601-86-4

Product Name

1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-

Molecular Formula

C20H12Cl3N3

Molecular Weight

400.7 g/mol

IUPAC Name

(2-phenyl-1H-indol-3-yl)-(2,4,5-trichlorophenyl)diazene

InChI

InChI=1S/C20H12Cl3N3/c21-14-10-16(23)18(11-15(14)22)25-26-20-13-8-4-5-9-17(13)24-19(20)12-6-2-1-3-7-12/h1-11,24H

InChI Key

HHLFUASWQJDOFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)Cl)Cl

Other CAS RN

17601-86-4

Origin of Product

United States

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